5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Overview
Description
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic acid derivative with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 2-methoxypyrimidine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyrimidinone derivative.
Reduction: Reduction of the boronic acid group to borane.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Pyrimidinone derivatives.
Reduction: Borane derivatives.
Substitution: Substituted pyrimidines.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology: In biological research, 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is used as a probe to study enzyme activities and interactions with biological macromolecules.
Medicine: This compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Industry: In the chemical industry, it serves as an intermediate for the production of various chemicals, including agrochemicals and materials for electronic devices.
Mechanism of Action
The mechanism by which 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects depends on its specific application. For example, in cross-coupling reactions, it acts as a boronic acid derivative that facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid group to the substrate.
Molecular Targets and Pathways:
Cross-Coupling Reactions: The compound targets the palladium catalyst and the substrate, facilitating the formation of new carbon-carbon bonds.
Enzyme Inhibition: In biological studies, it may target specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Similar structure but with a thiazole ring instead of pyrimidine.
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar boronic acid derivative but with a benzonitrile group.
Uniqueness: 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to its pyrimidine ring, which offers distinct chemical reactivity compared to other boronic acid derivatives. This makes it particularly useful in specific synthetic applications and biological studies.
Properties
IUPAC Name |
5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)9-13-6-8(15-5)7-14-9/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSTZHSAIWIZSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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